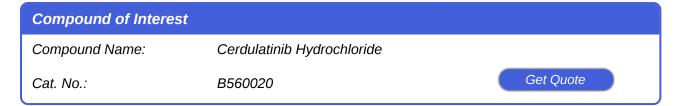


Cerdulatinib Hydrochloride chemical structure and properties

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An In-Depth Technical Guide to Cerdulatinib Hydrochloride

Introduction

Cerdulatinib hydrochloride is an orally bioavailable, small-molecule, reversible ATP-competitive kinase inhibitor with a dual mechanism of action, targeting both spleen tyrosine kinase (Syk) and Janus-associated kinases (JAK). This dual inhibition allows Cerdulatinib to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and cytokine receptors, giving it potential as an anti-inflammatory and antineoplastic agent. It is currently under investigation for the treatment of various hematological malignancies, including B-cell and T-cell lymphomas.

Chemical Structure and Properties

Cerdulatinib Hydrochloride is the hydrochloride salt of Cerdulatinib. Its chemical and physical properties are summarized below.



Property	Value	Source(s)
IUPAC Name	4-(cyclopropylamino)-2-[[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]amino]pyrimidine-5-carboxamide;hydrochloride	
Molecular Formula	C20H28CIN7O3S	_
Molecular Weight	482.0 g/mol	_
Canonical SMILES	CCS(=O) (=O)N1CCN(CC1)C2=CC=C(C =C2)NC3=NC=C(C(=N3)NC4C C4)C(=O)N.CI	
InChlKey	IYULGYKOHUAYCG- UHFFFAOYSA-N	_
Solubility	Soluble in DMSO (89 mg/mL, 199.75 mM)	_
Synonyms	PRT062070, PRT2070, RVT- 502 hydrochloride	_

Mechanism of Action

Cerdulatinib's therapeutic potential stems from its ability to dually inhibit Syk and JAK kinases, which are critical components of signaling pathways involved in the proliferation and survival of malignant B-cells and T-cells.

- Spleen Tyrosine Kinase (Syk) Inhibition: Syk is a non-receptor cytoplasmic tyrosine kinase
 that plays a crucial role in signal transduction in hematopoietic cells, including B-cells. It is a
 key mediator of the B-cell receptor (BCR) signaling pathway. By inhibiting Syk, Cerdulatinib
 blocks downstream signaling events that promote B-cell activation, proliferation, and
 survival.
- Janus Kinase (JAK) Inhibition: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are essential for cytokine signaling. Cytokines promote the survival of malignant lymphocytes, in

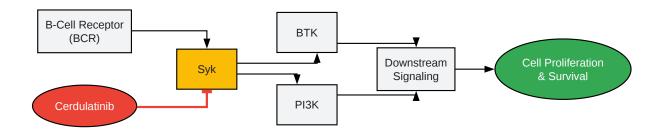


part by upregulating anti-apoptotic proteins like BCL-2 family members, and can also amplify BCR signaling. Cerdulatinib potently inhibits JAK1, JAK3, and TYK2, thereby interfering with the JAK-STAT signaling pathway and mitigating pro-survival signals from the tumor microenvironment. It is important to note that Cerdulatinib spares the inhibition of JAK2.

The dual suppression of both BCR and cytokine signaling pathways distinguishes Cerdulatinib from more selective BCR pathway inhibitors.

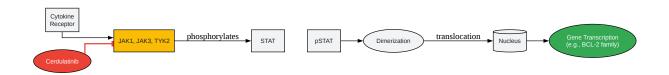
Signaling Pathways

The following diagrams illustrate the points of inhibition by Cerdulatinib in the BCR and JAK-STAT signaling pathways.



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Caption: Cerdulatinib inhibits the B-Cell Receptor (BCR) signaling pathway by targeting Syk.



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Caption: Cerdulatinib inhibits the JAK-STAT pathway by targeting JAK kinases.

Pharmacodynamics and Biological Activity



Cerdulatinib has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

Target	IC50 (nM)	Source(s)
Syk	32	
JAK1	12	_
JAK2	6	_
JAK3	8	-
Tyk2	0.5	-

In cellular assays, Cerdulatinib effectively inhibits BCR-mediated B-cell activation and cytokine-dependent signaling pathways with submicromolar IC_{50} values. It has been shown to induce apoptosis in various non-Hodgkin lymphoma (NHL) cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL). This induction of apoptosis is associated with caspase-3 and PARP cleavage. Furthermore

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